[4-(Dimethylamino)phenyl]phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)phenyl]phosphonic dichloride is an organophosphorus compound with the molecular formula C8H10Cl2NOP. It is a derivative of phosphonic dichloride, where the phenyl ring is substituted with a dimethylamino group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]phosphonic dichloride typically involves the reaction of 4-(dimethylamino)phenol with phosphorus trichloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
4-(Dimethylamino)phenol+PCl3→[4-(Dimethylamino)phenyl]phosphonic dichloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of the phosphonic dichloride group can yield phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include phosphonic diamides, phosphonic esters, and phosphonic thioesters.
Oxidation Reactions: Products include phosphonic acids and their derivatives.
Reduction Reactions: Products include phosphines and their derivatives.
Scientific Research Applications
[4-(Dimethylamino)phenyl]phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through phosphonation reactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which [4-(Dimethylamino)phenyl]phosphonic dichloride exerts its effects involves the reactivity of the phosphonic dichloride group. This group can react with nucleophiles, leading to the formation of various phosphonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Dimethylamino)phenylphosphonic acid: The phosphonic dichloride group is replaced by a phosphonic acid group, altering its chemical properties and reactivity.
4-(Dimethylamino)phenylphosphine: The phosphonic dichloride group is reduced to a phosphine group, leading to different chemical behavior.
Uniqueness
The presence of the dimethylamino group in [4-(Dimethylamino)phenyl]phosphonic dichloride imparts unique electronic properties, making it more reactive towards certain nucleophiles compared to its analogs. This makes it a valuable reagent in synthetic chemistry and various industrial applications .
Properties
CAS No. |
77918-53-7 |
---|---|
Molecular Formula |
C8H10Cl2NOP |
Molecular Weight |
238.05 g/mol |
IUPAC Name |
4-dichlorophosphoryl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NOP/c1-11(2)7-3-5-8(6-4-7)13(9,10)12/h3-6H,1-2H3 |
InChI Key |
ZSEUFMUISHLSNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.